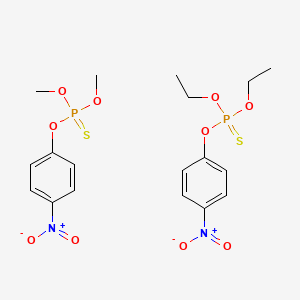
Diethoxy-(4-nitrophenoxy)-sulfanylidene-lambda5-phosphane;dimethoxy-(4-nitrophenoxy)-sulfanylidene-lambda5-phosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethoxy-(4-nitrophenoxy)-sulfanylidene-lambda5-phosphane and dimethoxy-(4-nitrophenoxy)-sulfanylidene-lambda5-phosphane are organophosphorus compounds characterized by the presence of a sulfanylidene-lambda5-phosphane core substituted with nitrophenoxy groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diethoxy-(4-nitrophenoxy)-sulfanylidene-lambda5-phosphane and dimethoxy-(4-nitrophenoxy)-sulfanylidene-lambda5-phosphane typically involves the reaction of phosphorus pentasulfide with 4-nitrophenol in the presence of an alcohol (ethanol or methanol) under reflux conditions. The reaction proceeds through the formation of an intermediate, which subsequently undergoes substitution to yield the desired products .
Industrial Production Methods
Industrial production of these compounds can be achieved through a continuous flow process, where the reactants are fed into a reactor under controlled temperature and pressure conditions. The use of catalysts, such as Lewis acids, can enhance the reaction efficiency and yield .
化学反应分析
Types of Reactions
Diethoxy-(4-nitrophenoxy)-sulfanylidene-lambda5-phosphane and dimethoxy-(4-nitrophenoxy)-sulfanylidene-lambda5-phosphane undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The ethoxy or methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Amino-substituted derivatives.
Substitution: Various substituted phosphane derivatives depending on the nucleophile used.
科学研究应用
Diethoxy-(4-nitrophenoxy)-sulfanylidene-lambda5-phosphane and dimethoxy-(4-nitrophenoxy)-sulfanylidene-lambda5-phosphane have several scientific research applications:
Chemistry: Used as intermediates in the synthesis of more complex organophosphorus compounds.
Biology: Potential use as enzyme inhibitors or probes for studying biological pathways.
Medicine: Investigated for their potential as anticancer agents due to their ability to interact with cellular thiols.
Industry: Utilized in the production of flame retardants and plasticizers.
作用机制
The mechanism by which these compounds exert their effects involves the interaction with thiol groups in proteins and enzymes. The nitrophenoxy groups facilitate the binding to thiol-containing biomolecules, leading to the inhibition of enzyme activity or disruption of cellular processes. This interaction can trigger various cellular pathways, including apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
4-Nitrophenoxy derivatives: Compounds such as 4-nitrophenoxybenzene and 4-nitrophenoxyphenyl thiourea share structural similarities.
Phosphane derivatives: Compounds like triphenylphosphane and diphenylphosphane oxide are similar in terms of their phosphorus core.
Uniqueness
Diethoxy-(4-nitrophenoxy)-sulfanylidene-lambda5-phosphane and dimethoxy-(4-nitrophenoxy)-sulfanylidene-lambda5-phosphane are unique due to the presence of both nitrophenoxy and sulfanylidene-lambda5-phosphane moieties, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
属性
CAS 编号 |
8003-98-3 |
|---|---|
分子式 |
C18H24N2O10P2S2 |
分子量 |
554.5 g/mol |
IUPAC 名称 |
diethoxy-(4-nitrophenoxy)-sulfanylidene-λ5-phosphane;dimethoxy-(4-nitrophenoxy)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H14NO5PS.C8H10NO5PS/c1-3-14-17(18,15-4-2)16-10-7-5-9(6-8-10)11(12)13;1-12-15(16,13-2)14-8-5-3-7(4-6-8)9(10)11/h5-8H,3-4H2,1-2H3;3-6H,1-2H3 |
InChI 键 |
IMUWOGWSYBMRIQ-UHFFFAOYSA-N |
规范 SMILES |
CCOP(=S)(OCC)OC1=CC=C(C=C1)[N+](=O)[O-].COP(=S)(OC)OC1=CC=C(C=C1)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















